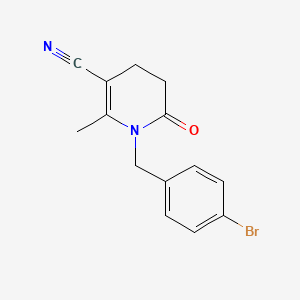

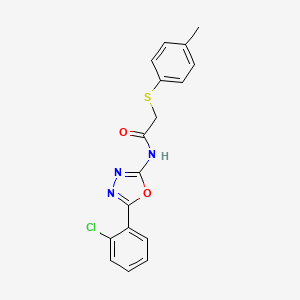

![molecular formula C14H10F3NO4S B3002182 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 327092-91-1](/img/structure/B3002182.png)

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a compound that likely contains a benzoic acid core structure with a sulfamoyl group and a trifluoromethyl group attached to the phenyl ring. This structure suggests potential for various chemical reactions and biological activities. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (sulfamoyl) groups could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related sulfamoyl compounds has been demonstrated in studies where sulfamoylmethyl-1,2-benzisoxazole derivatives were synthesized from bromomethyl-1,2-benzisoxazole through reactions with sodium bisulfite, chlorination, and amination . Similarly, the synthesis of trifluoromethyl sulfonates from sulfonic acids using a hypervalent iodine trifluoromethylating agent has been reported . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate benzoic acid core and functional groups.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations have been conducted on related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, to determine molecular structural parameters and vibrational frequencies . These techniques could be applied to this compound to analyze its molecular structure and predict its reactivity.

Chemical Reactions Analysis

The presence of a benzoic acid moiety in the compound suggests that it could participate in reactions typical of carboxylic acids, such as esterification and amidation. The trifluoromethyl group is known to influence the reactivity of adjacent functional groups, as seen in the Julia-Kocienski olefination reactions involving 3,5-bis(trifluoromethyl)phenyl sulfones . The sulfamoyl group could also engage in various chemical transformations, potentially leading to the formation of sulfonamides or related structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The electron-withdrawing trifluoromethyl group could increase the acidity of the benzoic acid, affecting its solubility and reactivity. The sulfamoyl group could contribute to the compound's potential biological activity, as seen in the anticonvulsant activity of sulfamoylmethyl-1,2-benzisoxazole derivatives . Additionally, the benzoic acid moiety has been shown to play a role in inducing stress tolerance in plants, which could be relevant for the compound's potential applications .

Scientific Research Applications

1. Uricosuric Agent in Gout Treatment

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid derivatives are found to be useful as uricosuric agents. These compounds, including various substituted sulfamoyl benzoic acids, can be employed in the treatment of gout and gouty arthritis (Sarbanes, 2002).

2. Involvement in Crystallography Studies

A study on the structure of a related compound, 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, highlights its significance in crystallography. The orientation of phenyl rings in these compounds contributes valuable information to the field of structural chemistry (Bhat & Vijayan, 1982).

3. Role in Trifluoromethylation Reactions

The trifluoromethyl group is crucial in various chemical reactions. For instance, trifluoromethyl phenyl sulfone, a related compound, is an active reagent in trifluoromethylation processes, indicating a potential application in developing novel chemical entities (Praksh & Hu, 2004).

4. Advancements in Organic Synthesis

This compound derivatives have been instrumental in advancing organic synthesis. For example, they have been employed in the synthesis of novel anorexigenes marked with carbon-14, showcasing their utility in synthesizing labeled compounds (Pichat & Tostain, 1979).

5. Application in Mesogenic Studies

Studies involving hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments, where related compounds are utilized, demonstrate the application of these compounds in understanding mesomorphic behaviors. This research provides insights into the molecular interactions in liquid crystalline phases (Kohlmeier & Janietz, 2006).

6. Electrophilic Substitution and Organic Transformations

This compound and its derivatives have been studied for their electrophilic substitution reactions, indicating their relevance in various organic transformations. These reactions are fundamental in synthesizing new chemical structures, which may have diverse applications in multiple fields (Nakazumi et al., 1984).

properties

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-5-11(8-10)18-23(21,22)12-6-1-3-9(7-12)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVNZLMSWKIWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

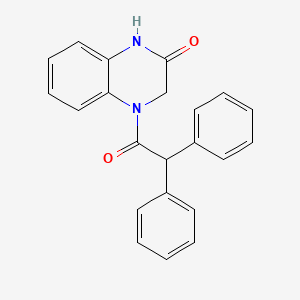

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)